molecular formula C14H21Br3N2 B13821520 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide CAS No. 81060-07-3

2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide

Cat. No.: B13821520
CAS No.: 81060-07-3
M. Wt: 457.04 g/mol
InChI Key: PUYWATQNUBMZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromohexine hydrobromide is a mucolytic agent used to treat respiratory disorders associated with excessive or thick mucus. It was developed in the late 1950s and introduced into the market in the 1960s. The compound works by increasing the production of serous mucus in the respiratory tract, making the phlegm thinner and less viscous, which facilitates its expulsion from the lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromohexine hydrobromide is synthesized from vasicine, a natural alkaloid found in the Adhatoda vasica plant. The synthetic route involves several steps, including bromination and amination reactions. The compound is typically prepared by reacting 2,4-dibromoaniline with cyclohexylmethylamine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of bromohexine hydrobromide involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Bromohexine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Research

The compound exhibits properties that make it suitable for pharmacological studies. Its structural characteristics allow it to interact with biological systems, potentially serving as a lead compound for drug development.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation .
  • Neuropharmacology : There is potential for this compound to affect neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier could allow it to be explored as a treatment option for conditions such as Alzheimer’s disease .

Toxicological Studies

Toxicological profiling of 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide is crucial for understanding its safety and environmental impact.

  • Hepatotoxicity Assessment : The compound's effects on liver function have been studied using various models. Toxicity studies have shown that it may affect liver enzymes and overall liver health, which is critical for evaluating its safety in pharmaceutical applications .
  • Environmental Toxicology : The environmental impact of brominated compounds has raised concerns due to their persistence and bioaccumulation potential. Studies focus on understanding how this compound behaves in aquatic environments and its effects on non-target organisms .

Synthesis of Advanced Materials

The unique chemical structure of this compound makes it a valuable precursor in the synthesis of advanced materials.

  • Polymer Chemistry : This compound can be utilized in the development of new polymers with enhanced properties such as thermal stability and mechanical strength. Its bromine content can impart flame retardant properties to polymers .
  • Nanotechnology : The compound's reactivity can be harnessed in the synthesis of nanoparticles or nanocomposites, which are used in various applications including electronics and catalysis .

Case Studies

Application AreaFindingsReference
Pharmacological ResearchAnticancer properties observed; potential for neuroprotective effects
Toxicological AssessmentIndications of hepatotoxicity; environmental persistence noted
Material ScienceUtilized in polymer synthesis; potential applications in nanotechnology

Mechanism of Action

Bromohexine hydrobromide works by increasing the production of serous mucus in the respiratory tract, which makes the phlegm thinner and less viscous. This secretolytic effect allows the cilia in the respiratory tract to transport the phlegm out of the lungs more easily. The compound also inhibits the transmembrane serine protease 2 receptor (TMPRSS2), which plays a role in viral respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromohexine hydrobromide is unique due to its dual action as a mucolytic and its ability to inhibit TMPRSS2, making it potentially useful in treating viral respiratory infections. Its effectiveness in increasing serous mucus production and facilitating mucus clearance sets it apart from other mucolytic agents .

Biological Activity

Overview of 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine Hydrobromide

This compound is a synthetic organic compound that belongs to the family of phenylamines. Its structure includes bromine substituents and an amino group, which suggest potential biological activity. This compound may be of interest in medicinal chemistry due to its potential pharmacological properties.

The biological activity of phenylamines is often linked to their ability to interact with various receptors and enzymes in biological systems. The presence of bromine atoms can enhance lipophilicity, potentially allowing better membrane penetration and receptor binding. Amino groups typically play a role in hydrogen bonding and ionic interactions, which are crucial for binding to target proteins.

Pharmacological Properties

Research on similar compounds indicates that phenylamines can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many phenylamine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Some studies suggest that modifications in the phenylamine structure can lead to cytotoxic effects on cancer cells.
  • Cardiovascular Effects : Certain phenylamines have been implicated in modulating cardiovascular functions, such as vasodilation and inotropic effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2,4-DibromoanilineAntimicrobial
4-Bromo-N,N-dimethylanilineAnticancer
3-Bromo-4-(trifluoromethyl)anilineCardiovascular
2-Bromo-N-(4-methoxyphenyl)anilineNeuroprotective

Research Findings

Recent studies indicate that modifications in the amino group or the presence of halogen substituents can significantly alter the biological profile of phenylamines. For instance:

  • In Vitro Studies : Compounds with similar structures have demonstrated varying degrees of cytotoxicity against cancer cell lines, with some exhibiting selectivity for tumor cells over normal cells.
  • In Vivo Studies : Animal models have shown that certain phenylamine derivatives can influence blood pressure and heart rate, indicating their potential utility in cardiovascular therapies.

Properties

CAS No.

81060-07-3

Molecular Formula

C14H21Br3N2

Molecular Weight

457.04 g/mol

IUPAC Name

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrobromide

InChI

InChI=1S/C14H20Br2N2.BrH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H

InChI Key

PUYWATQNUBMZKI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.